molecular formula C14H13N5O3S B4524811 N-(4-methoxy-3-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide

N-(4-methoxy-3-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide

Cat. No.: B4524811
M. Wt: 331.35 g/mol
InChI Key: HQIMWJNXDIQKBT-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a tetrazole ring attached to a phenyl group, which is further connected to a benzenesulfonamide moiety. The presence of these functional groups endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-3-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach using azides and alkynes. This reaction is often catalyzed by copper(I) salts.

    Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a nucleophilic substitution reaction.

    Formation of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the phenyl group to introduce the benzenesulfonamide moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, converting them to amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

N-(4-methoxy-3-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit the activity of enzymes such as angiotensin-converting enzyme, leading to various biological effects.

Comparison with Similar Compounds

    Oteseconazole: An antifungal drug with a tetrazole ring.

    Quilseconazole: Another antifungal drug with structural similarities.

Comparison: N-(4-methoxy-3-(1H-tetrazol-1-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike oteseconazole and quilseconazole, which are primarily used as antifungal agents, this compound has broader applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-22-14-8-7-11(9-13(14)19-10-15-17-18-19)16-23(20,21)12-5-3-2-4-6-12/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIMWJNXDIQKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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